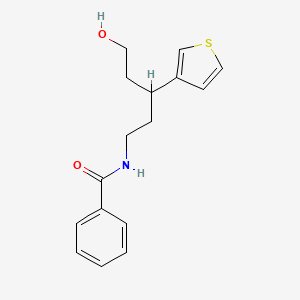

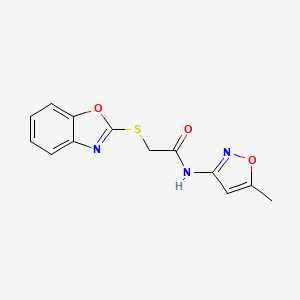

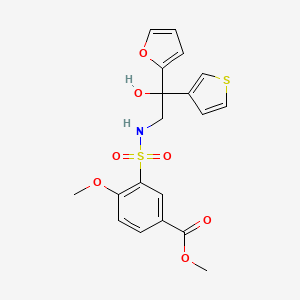

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid uptake system and has been shown to modulate several physiological processes, including pain, inflammation, and fever.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition and Anticancer Potential

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene substituted derivatives, have been designed and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds exhibit significant inhibitory activity against HDAC enzymes and possess antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer. Among them, the thiophene substituted derivative 5j showed potent HDAC inhibition and antiproliferative activities, highlighting its potential as a therapeutic agent for cancer treatment, particularly in inducing cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009); (Feng et al., 2011).

Enzyme Inhibition and Antimicrobial Activity

N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds demonstrate potential for antimicrobial activity, highlighting the versatility of benzamide derivatives in therapeutic applications beyond oncology, including treatments for infections and inflammatory conditions (Abbasi et al., 2014).

Antioxidant and Neuroprotective Properties

A series of 5-aroylindolyl-substituted hydroxamic acids, including an N-hydroxybenzamide derivative, has shown potent inhibitory selectivity against HDAC6. One derivative, in particular, demonstrated the ability to decrease levels of phosphorylated tau proteins and tau protein aggregation, showing neuroprotective activity and potential as a treatment for Alzheimer's disease. This highlights the potential of benzamide derivatives in addressing neurodegenerative diseases through modulation of protein aggregation and enhancing ubiquitination (Lee et al., 2018).

Antifungal and Antibacterial Agents

Benzamide derivatives have also been explored for their antifungal and antibacterial properties. Various substituted benzamides have been evaluated for their antimicrobial activity against a range of pathogens, demonstrating the potential of these compounds in the development of new antimicrobial agents. This includes compounds with improved potency compared to standard antibiotics, particularly against Gram-positive bacterial strains, highlighting the importance of benzamide derivatives in addressing antibiotic resistance (Bikobo et al., 2017).

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h1-5,8,11-13,18H,6-7,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRRIHQAQGRIGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)